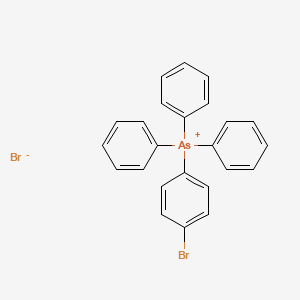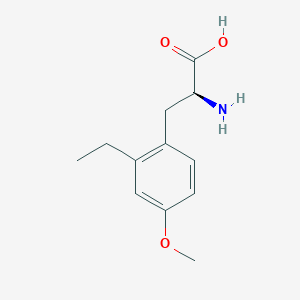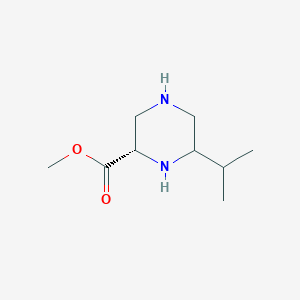
(4-Bromophenyl)(triphenyl)arsanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(triphenyl)arsanium bromide is an organoarsenic compound characterized by the presence of a bromophenyl group and three triphenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(triphenyl)arsanium bromide typically involves the reaction of triphenylarsine with 4-bromobenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(triphenyl)arsanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The arsenic center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromophenyl)(triphenyl)arsanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving arsenic-containing molecules and their biological effects.
Medicine: Research into arsenic-based compounds for therapeutic applications, such as anticancer agents, may involve this compound.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(triphenyl)arsanium bromide involves its interaction with molecular targets through its arsenic center. The compound can form coordination complexes with various biomolecules, influencing their function. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further modifying its activity.
Comparison with Similar Compounds
- (4-Bromophenyl)(triphenyl)phosphonium bromide
- (4-Bromophenyl)(triphenyl)stannane
- (4-Bromophenyl)(triphenyl)antimony bromide
Comparison: Compared to these similar compounds, (4-Bromophenyl)(triphenyl)arsanium bromide is unique due to the presence of arsenic, which imparts distinct chemical reactivity and potential biological activity. The differences in the central atom (arsenic vs. phosphorus, tin, or antimony) result in variations in their chemical behavior and applications.
Properties
CAS No. |
581776-18-3 |
|---|---|
Molecular Formula |
C24H19AsBr2 |
Molecular Weight |
542.1 g/mol |
IUPAC Name |
(4-bromophenyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C24H19AsBr.BrH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H;1H/q+1;/p-1 |
InChI Key |
JZKVJBMHRSVVBP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)



![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)
![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)

![5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol](/img/structure/B12584588.png)
